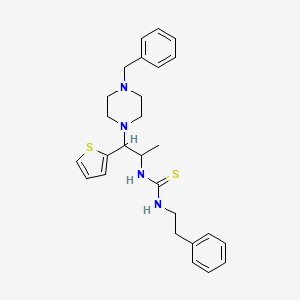

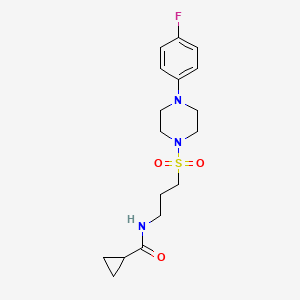

![molecular formula C27H22ClN3OS B2530543 2-((3-chlorobenzyl)thio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034347-51-6](/img/structure/B2530543.png)

2-((3-chlorobenzyl)thio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-((3-chlorobenzyl)thio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" is a complex organic molecule that appears to be a derivative of thieno[2,3-d]pyrimidin-4(3H)-ones. These compounds are known for their pharmacological importance and are often synthesized for their potential biological activities.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4(3H)-ones has been reported through various methods. A one-step synthesis approach has been developed for this class of compounds using a catalytic four-component reaction involving ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide, which offers a green approach with step economy and easy purification . Another method involves the synthesis of 3-amino-2-thioxo derivatives from ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, leading to derivatives with a 1,3,4-thiadiazine ring . Additionally, derivatives of 2-ethoxycarbonylmethyl-7-methyl-1,3,4-thiadiazolo[3,2-a]pyrimidin-5(5H)-one have been synthesized through reactions with carbon disulfide and phenyl isothiocyanate, followed by alkylation .

Molecular Structure Analysis

The molecular structure of the compound likely features a pyrrolo[3,2-d]pyrimidin-4(5H)-one core, substituted with a 3-chlorobenzylthio group and a 4-ethylphenyl group. The presence of a phenyl group at the 7-position adds to the complexity of the molecule. The structural motifs present in this compound are similar to those found in the derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones, which are known to exhibit various biological activities .

Chemical Reactions Analysis

The compound's chemical reactivity would be influenced by the functional groups present in its structure. The thioether linkage (benzylthio group) could undergo oxidation, while the pyrrolopyrimidinone core might participate in nucleophilic substitution reactions. The presence of an ethyl group on the phenyl ring could also influence the electronic properties of the molecule, potentially affecting its reactivity in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "this compound" are not provided, related compounds exhibit properties that are significant for their biological activity. The solubility, melting point, and stability of these compounds are crucial for their pharmacological application. The presence of various substituents can significantly alter these properties, affecting the compound's behavior in biological systems .

科学的研究の応用

Nonlinear Optical (NLO) Properties

Pyrimidine derivatives, particularly those involving thiopyrimidine structures, have been studied for their nonlinear optical (NLO) properties. These compounds exhibit significant NLO behavior, making them candidates for optoelectronic applications. Research on phenyl pyrimidine derivatives, including those with a 3-chlorobenzylthio group, has demonstrated their potential in NLO applications due to their considerable NLO character. These findings suggest the relevance of such compounds in the development of materials for high-tech optoelectronic devices (Hussain et al., 2020).

Antifolate Activity

Some pyrimidine derivatives have been synthesized as potential antifolate agents, targeting dihydrofolate reductase (DHFR), an enzyme critical in the folate pathway, which is a target for cancer and antimicrobial therapies. Research into classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines has identified these compounds as potent inhibitors of human DHFR, demonstrating their potential as antitumor agents. This suggests that related compounds, including those with a 3-chlorobenzylthio group, may have similar applications in the development of new antifolate-based therapies (Gangjee et al., 2007).

Antimicrobial Activity

Thieno[2,3-d]pyrimidin-4(3H)-ones, a class closely related to the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promise against various microbial strains, indicating their potential as leads for developing new antimicrobial agents. The synthesis approach, involving green chemistry principles, underscores the relevance of such compounds in pharmaceutical research (Shi et al., 2018).

Antitumor Activity

Research into thieno[3,2-d]pyrimidine derivatives has uncovered their potential in anticancer therapy. Novel derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, including breast, cervical, and colon cancer cells. These studies suggest that pyrimidine derivatives, particularly those with specific substituents like a 3-chlorobenzylthio group, could be valuable in the search for new anticancer drugs (Hafez & El-Gazzar, 2017).

特性

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]-3-(4-ethylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22ClN3OS/c1-2-18-11-13-22(14-12-18)31-26(32)25-24(23(16-29-25)20-8-4-3-5-9-20)30-27(31)33-17-19-7-6-10-21(28)15-19/h3-16,29H,2,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONUDRRQNLWVDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

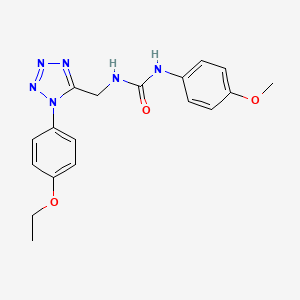

![7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2530464.png)

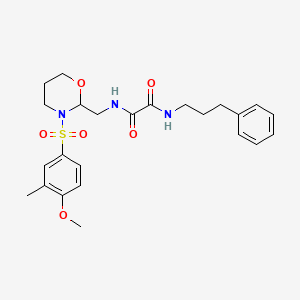

![3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B2530465.png)

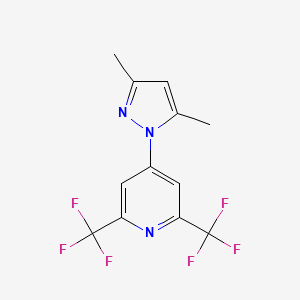

![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride](/img/structure/B2530467.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2530470.png)

![N-(2,4-dimethylphenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2530472.png)

![1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2530476.png)

![1-[(Piperidin-4-yl)methoxy]isoquinoline](/img/structure/B2530477.png)

![4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2530483.png)